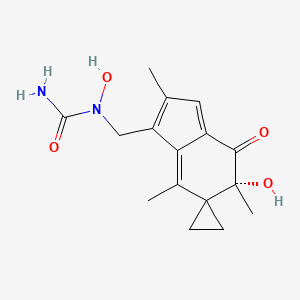

N-Hydroxy-N-(methylacylfulvene)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LP-184 is a novel small molecule drug candidate developed by Lantern Pharma. It is a synthetically lethal compound that has shown significant potential in targeting various types of advanced solid tumors and central nervous system cancers. LP-184 has been developed using insights from Lantern Pharma’s artificial intelligence platform, RADR, and has received multiple Orphan Drug Designations from the U.S. Food and Drug Administration for its potential in treating pancreatic cancer, malignant gliomas, and atypical teratoid rhabdoid tumors .

Vorbereitungsmethoden

LP-184 is a next-generation acylfulvene prodrug. The synthesis of LP-184 involves the functionalization of the acylfulvene core structure. The compound is metabolized to its active form by the enzyme prostaglandin reductase 1, which is frequently overexpressed in multiple solid tumor types . The industrial production methods for LP-184 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic chemistry techniques for the preparation of acylfulvene derivatives.

Analyse Chemischer Reaktionen

LP-184 undergoes several types of chemical reactions, primarily focusing on its activation and interaction with DNA. The major reactions include:

Oxidation: LP-184 is metabolized to its active form by the oxidoreductase activity of prostaglandin reductase 1.

DNA Damage: The active form of LP-184 induces DNA double-strand breaks in cancer cells with homologous recombination deficiencies.

Synthetic Lethality: LP-184 exploits the deficiencies in DNA damage repair pathways in cancer cells, leading to cell death.

Common reagents and conditions used in these reactions include the presence of prostaglandin reductase 1 and the cellular environment of cancer cells with DNA damage repair deficiencies. The major products formed from these reactions are DNA adducts and double-strand breaks, leading to cancer cell death .

Wissenschaftliche Forschungsanwendungen

LP-184 has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. Some of its key applications include:

Cancer Treatment: LP-184 has shown potent anticancer activity against a variety of solid tumors, including pancreatic, lung, prostate, and triple-negative breast cancers.

Combination Therapy: LP-184 has shown strong synergy with PARP inhibitors in ovarian and prostate cancer cell lines, as well as in triple-negative breast cancer models.

Wirkmechanismus

The mechanism of action of LP-184 involves its activation by prostaglandin reductase 1, leading to the formation of DNA adducts and double-strand breaks in cancer cells. LP-184 preferentially damages DNA in cancer cells that harbor mutations in DNA damage repair genes and overexpress prostaglandin reductase 1 . This synthetic lethality mechanism exploits the vulnerabilities in cancer cells with DNA damage repair deficiencies, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

LP-184 is part of the acylfulvene class of small molecule therapeutics. It is compared with other similar compounds, such as:

Olaparib: A PARP inhibitor used in the treatment of homologous recombination-deficient cancers.

Erlotinib and Gefitinib: Earlier generation EGFR inhibitors.

LP-184’s uniqueness lies in its synthetic lethality mechanism and its ability to target a broad range of solid tumors with DNA damage repair deficiencies, making it a promising candidate for cancer therapy .

Eigenschaften

CAS-Nummer |

924835-67-6 |

|---|---|

Molekularformel |

C16H20N2O4 |

Molekulargewicht |

304.34 g/mol |

IUPAC-Name |

1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |

InChI |

InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1 |

InChI-Schlüssel |

VWMPVAZEBAKLFR-HNNXBMFYSA-N |

Isomerische SMILES |

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

Kanonische SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)

![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)